Tert-butyl acetoacetate

Catalog No.
S661280
CAS No.
1694-31-1
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl acetoacetate

CAS Number

1694-31-1

Product Name

Tert-butyl acetoacetate

IUPAC Name

tert-butyl 3-oxobutanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3

InChI Key

JKUYRAMKJLMYLO-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OC(C)(C)C

Synonyms

tert-Butyl Ester Acetoacetic Acid; 1,1-Dimethylethyl Acetoacetate; 3-Oxobutanoic Acid 1,1-dimethylethyl Ester; 3-Oxobutyric Acid tert-Butyl Ester; NSC 42869; tert-Butyl 3-Oxobutanoate; tert-Butyl 3-Oxobutyrate; tert-Butyl Acetoacetate; tert-Butyl Ace

Canonical SMILES

CC(=O)CC(=O)OC(C)(C)C

Organic Synthesis

  • Precursor for complex molecules: TBA serves as a valuable building block for the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. Its reactive ketone and ester groups allow for diverse chemical transformations. [Source: National Institutes of Health. ]

Enzyme Studies

  • Substrate for enzyme assays: TBA acts as a substrate for various enzymes, aiding in the study of their activity, specificity, and mechanisms of action. By observing how enzymes interact with TBA, researchers can gain insights into their function and potential roles in biological processes. [Source: Santa Cruz Biotechnology. ]

Polymer Chemistry

  • Monomer for polymer synthesis: TBA can be used as a monomer in the synthesis of specific polymers. These polymers may have unique properties and potential applications in various fields, such as drug delivery, materials science, and electronics. [Source: American Chemical Society. ]
  • Compound: Tert-butyl acetoacetate (CAS number: 1694-31-1) [].
  • Origin: It's a synthetic compound readily available from chemical suppliers.
  • Significance: t-Bu acetoacetate serves as a versatile building block for synthesizing a wide range of molecules, including β-keto esters, β-hydroxy esters, and heterocyclic compounds [].

Molecular Structure Analysis

  • Key features: The molecule consists of a central acetoacetic acid core (CH3COCH2COOH) with a bulky tert-butyl group (C(CH3)3) attached to the carbonyl carbon adjacent to the methyl group (see SMILES string and InChI key in []).
  • Notable aspects:
    • The presence of two carbonyl groups (C=O) makes t-Bu acetoacetate a reactive molecule, readily participating in condensation reactions.
    • The steric hindrance offered by the tert-butyl group influences the reactivity of the molecule compared to simpler acetoacetic acid derivatives [].

Chemical Reactions Analysis

  • Synthesis: Various methods exist for synthesizing t-Bu acetoacetate, commonly involving the condensation of diketene (CH2=C=O) with tert-butyl alcohol (t-BuOH) in the presence of an acid catalyst [].
  • Decomposition: Under acidic or basic conditions, t-Bu acetoacetate can undergo decarboxylation, resulting in the formation of tert-butyl acetone (t-BuCOCH3) and carbon dioxide (CO2) [].
  • Other relevant reactions:
    • Claisen condensation: This reaction involves the condensation of t-Bu acetoacetate with another carbonyl compound (aldehyde or ketone) to form β-keto esters with extended carbon chains.
    • Knoevenagel condensation: This reaction utilizes t-Bu acetoacetate with active methylene compounds (e.g., malononitrile) to form various heterocyclic compounds, including pyrazoles and pyrimidines.

Physical And Chemical Properties Analysis

  • Melting point: -38 °C [].
  • Boiling point: 71-72 °C at 11 mmHg (low pressure) [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol [].
  • Stability: Relatively stable under neutral conditions. Can hydrolyze in acidic or basic media [].

Mechanism of Action (Not Applicable)

Tert-butyl acetoacetate doesn't possess a specific biological function and isn't directly involved in biological systems. Its significance lies in its ability to be transformed into various bioactive molecules.

  • Flammability: Flammable liquid [].
  • Toxicity: Limited data available on its specific toxicity. However, it's recommended to handle it with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

Physical Description

Liquid

XLogP3

1

UNII

1D3DOS61GX

Other CAS

1694-31-1

Wikipedia

Tert-butyl acetoacetate

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Sakaki et al. A suicide enzyme catalyses multiple reactions for biotin biosynthesis in cyanobacteria. Nature Chemical Biology, DOI: 10.1038/s41589-019-0461-9, published online 10 February 2020

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